(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polyphyllinf(RG) involves multiple steps, starting from simpler steroidal precursors. The process typically includes glycosylation reactions to attach sugar moieties to the steroidal backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of polyphyllinf(RG) often relies on extraction from natural sources, particularly the rhizomes of Paris polyphylla. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Polyphyllinf(RG) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the steroidal backbone, affecting its biological activity.
Substitution: Substitution reactions, particularly at the glycosidic bonds, can lead to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of polyphyllinf(RG) with modified biological activities. These derivatives are often studied for their enhanced or altered pharmacological properties .
Scientific Research Applications
Polyphyllinf(RG) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal saponins and their chemical properties.
Biology: Research focuses on its role in cellular processes and its effects on cell signaling pathways.
Mechanism of Action
Polyphyllinf(RG) exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Polyphyllinf(RG) is unique among steroidal saponins due to its specific glycosidic structure and biological activities. Similar compounds include:
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VI
- Polyphyllin VII
- Dioscin
- Gracillin
These compounds share similar steroidal backbones but differ in their glycosidic attachments and biological effects. Polyphyllinf(RG) stands out for its potent anticancer properties and its ability to modulate multiple signaling pathways .
Properties
Molecular Formula |
C51H82O20 |
---|---|
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45+,46+,47+,48+,49+,50+,51-/m1/s1 |
InChI Key |
PLDYAXVZGBUCAG-JAPCNKQPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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